5-Azido-2-nitrobenzoic acid
Description
Contextual Significance in Organic Chemistry and Chemical Biology
In the realm of organic chemistry, 5-Azido-2-nitrobenzoic acid serves as a versatile building block. Its precursor, 5-Amino-2-nitrobenzoic acid, is an important intermediate in the synthesis of various pharmaceuticals, dyes, and pigments. ontosight.aichemimpex.com The parent compound itself can undergo various reactions to create more complex molecules with tailored properties. ontosight.ai
The true significance of this compound, however, is most prominently displayed in the field of chemical biology, largely through its activated derivatives like N-hydroxysuccinimidyl-5-azido-2-nitrobenzoate (ANB-NOS). ontosight.aichemimpex.com This derivative is a heterobifunctional cross-linking agent, meaning it has two different reactive groups that can form covalent bonds with other molecules. sigmaaldrich.comscbt.com One end, the N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines, such as those found on the surface of proteins, to form stable amide bonds. thermofisher.comcephamls.com The other end, the aryl azide (B81097), is photo-reactive. sigmaaldrich.com
This dual reactivity allows for a two-step process in studying molecular interactions. First, the NHS ester can be coupled to a specific protein. Then, upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate that can non-specifically bind to nearby molecules, effectively "capturing" interacting partners. sigmaaldrich.comthermofisher.com This technique, known as photoaffinity labeling, is invaluable for mapping protein-protein interactions, identifying binding partners, and elucidating the structure of biological complexes. sioc.ac.cnnih.gov The azide group also enables its use in "click chemistry," a set of highly efficient and specific reactions, further expanding its utility in bioconjugation for applications like targeted drug delivery and the development of diagnostic tools. chemimpex.comontosight.aiscbt.com
Historical Perspectives on Aryl Azide Chemistry in Photoactivation and Cross-linking
The use of aryl azides as photo-reactive probes in chemical biology has a well-established history. These compounds are generally stable and chemically inert in the dark and under physiological conditions, which allows for their controlled introduction into biological systems. sioc.ac.cnrsc.org The pioneering work in this area demonstrated that upon irradiation with UV light, the aryl azide group releases nitrogen gas (N₂) to generate a highly reactive singlet nitrene, which can then convert to a more stable triplet nitrene. researchgate.netresearchgate.net
This photogenerated nitrene is the key to the cross-linking capability of aryl azides. It is a highly reactive species that can undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, allowing it to form stable covalent bonds with a wide range of amino acid residues in proteins. thermofisher.comthermofisher.com This lack of specificity, while a drawback in some contexts, is advantageous for capturing any molecule in close proximity at the moment of photoactivation. nih.gov Historically, this has made aryl azides the most popular photoreactive chemical group for cross-linking and labeling reagents. thermofisher.com
The development of substituted aryl azides, such as this compound, represented a significant advancement. The presence of the nitro group on the aromatic ring shifts the absorption maximum to a longer wavelength (around 320-350 nm). sigmaaldrich.comcephamls.com This is particularly beneficial as it allows for photoactivation using less energetic, long-wave UV light, which is less damaging to biological molecules like proteins and nucleic acids compared to the short-wave UV light required for simple, unsubstituted aryl azides. cephamls.comthermofisher.com This refinement has enhanced the utility of aryl azide-based cross-linkers in studying the intricate and often transient interactions within living cells. sioc.ac.cn
Compound Properties
Below are tables detailing the properties of this compound and its commonly used N-hydroxysuccinimide ester derivative.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₇H₄N₄O₄ |
| IUPAC Name | this compound |
Table 2: Properties of N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate (ANB-NOS)
| Property | Value |
|---|---|
| Synonyms | ANB-NOS, this compound N-hydroxysuccinimide ester, N-(5-Azido-2-nitrobenzoyloxy)succinimide |
| CAS Number | 60117-35-3 chemimpex.comscbt.com |
| Molecular Formula | C₁₁H₇N₅O₆ chemimpex.comscbt.com |
| Molecular Weight | 305.20 g/mol sigmaaldrich.comscbt.com |
| Appearance | Yellow to yellow-orange powder sigmaaldrich.com |
| Spacer Arm Length | 7.7 Å cephamls.com |
| Photoactivation Wavelength | 320-350 nm cephamls.com |
Mentioned Chemical Compounds
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇H₄N₄O₄ |
| N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate (ANB-NOS) | C₁₁H₇N₅O₆ |
| 5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ |
Structure
3D Structure
Properties
IUPAC Name |
5-azido-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c8-10-9-4-1-2-6(11(14)15)5(3-4)7(12)13/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIQNMKRQNEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408529 | |
| Record name | 5-Azido-2-nitrobenzoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60117-34-2 | |
| Record name | NSC206134 | |
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| Record name | NSC137884 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5-Azido-2-nitrobenzoic acid | |
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| Record name | 5-Azido-2-nitrobenzoic acid | |
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Synthetic Methodologies for 5 Azido 2 Nitrobenzoic Acid and Its Functional Derivatives
Preparation of 5-Azido-2-nitrobenzoic acid from Precursor Amines
The primary and most common method for synthesizing this compound involves the chemical transformation of its corresponding aromatic amine precursor, 5-amino-2-nitrobenzoic acid.
The conversion of 5-amino-2-nitrobenzoic acid to this compound is a classic example of the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. The process begins with the diazotization of the primary amino group on 5-amino-2-nitrobenzoic acid. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. scirp.orgresearchgate.net
Once the arenediazonium salt is formed, it is not isolated but is immediately treated with an azide (B81097) source. Sodium azide (NaN₃) is the most frequently used reagent for this step. The azide ion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to yield the final product, this compound.
Diazotization: 5-amino-2-nitrobenzoic acid + NaNO₂ + 2HX → [5-carboxy-4-nitrophenyl]N₂⁺X⁻ + NaX + 2H₂O
Azidation: [5-carboxy-4-nitrophenyl]N₂⁺X⁻ + NaN₃ → this compound + N₂ + NaX
This two-step, one-pot process is a well-established and reliable method for the synthesis of aryl azides from their corresponding amines. organic-chemistry.orgamazonaws.com
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of reagents, solvent, and temperature control.
| Parameter | Condition | Rationale |
| Diazotizing Agent | Sodium nitrite (NaNO₂) with mineral acid | Cost-effective and widely used. |
| tert-Butyl nitrite (t-BuONO) | Used under milder, non-aqueous conditions, which can be advantageous for substrates with acid-sensitive functional groups. acs.orgacs.org | |
| Azide Source | Sodium azide (NaN₃) | The standard and most common reagent. |
| Azidotrimethylsilane (B126382) (TMSN₃) | A milder alternative to sodium azide, often used in conjunction with tert-butyl nitrite in organic solvents like acetonitrile. acs.orgacs.orgorganic-chemistry.org | |
| Solvent | Water/Acid mixture | Traditional medium for diazotization with NaNO₂. |
| Acetonitrile, Dichloromethane | Used for milder, one-pot procedures with reagents like t-BuONO and TMSN₃. amazonaws.comacs.org | |
| Temperature | 0–5 °C | Crucial for maintaining the stability of the intermediate diazonium salt and preventing undesired side reactions. scirp.org |
Careful control of these factors is essential to maximize the yield and purity of the final product, this compound. While specific yield data for this exact compound is not always published in general methodology papers, similar conversions of aromatic amines to aryl azides report yields ranging from moderate to excellent, often exceeding 90% under optimized conditions. amazonaws.comacs.org
Derivatization Strategies for Enhanced Reactivity and Specificity
The carboxylic acid and azido (B1232118) groups of this compound allow for a wide range of derivatizations, leading to the creation of valuable reagents for bioconjugation and photoaffinity labeling.
To facilitate the conjugation of this compound to primary amines in biomolecules, its carboxylic acid group is often activated. A common strategy is the synthesis of an N-Hydroxysuccinimide (NHS) ester. The resulting compound, N-(5-Azido-2-nitrobenzoyloxy)succinimide (ANB-NOS), is a well-known photoreactive crosslinking agent. prochemonline.com
The synthesis of ANB-NOS is typically achieved by reacting this compound with N-Hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). The DCC facilitates the formation of the ester bond by activating the carboxylic acid.
ANB-NOS is a valuable reagent because the NHS ester is a good leaving group, allowing the compound to react efficiently with primary amines (e.g., on lysine (B10760008) residues in proteins) under mild conditions to form stable amide bonds. nih.gov The aryl azide group can then be activated by UV light (photolysis at 320-350 nm) to form a highly reactive nitrene, which can insert into C-H or N-H bonds in its vicinity, thereby forming a covalent crosslink. prochemonline.com
| Derivative | Structure | Precursors | Key Features |
| ANB-NOS | N-(5-Azido-2-nitrobenzoyloxy)succinimide | This compound, N-Hydroxysuccinimide, DCC | Amine-reactive NHS ester for conjugation; Photo-reactive aryl azide for crosslinking. prochemonline.com |
The activated form of this compound, such as the ANB-NOS ester, can be readily used to form amide conjugates. For instance, it has been used to create photoaffinity labels for steroid receptors by condensing it with amino derivatives of dihydrotestosterone. nih.gov
In one study, ANB-NOS was reacted with various 17α-aminoalkyl side chains (methylamino, ethylamino, and propylamino) on a steroid scaffold. This resulted in the formation of (5-azido-2-nitrobenzoyl)amido derivatives with spacer arms of varying lengths. These conjugates are designed to position the photoactivatable azido group within the ligand-binding pocket of a target receptor, allowing for covalent labeling upon photolysis. nih.gov The formation of these amido and propylamino conjugates demonstrates the utility of this compound derivatives in probing biological systems.
Modern synthetic chemistry often favors one-pot procedures for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the conversion of aromatic amines to aryl azides, which are applicable to the synthesis of this compound and its derivatives. acs.orgorganic-chemistry.org
One such efficient method involves the use of tert-butyl nitrite and azidotrimethylsilane in an organic solvent like acetonitrile. acs.orgacs.org This approach allows for the conversion of an aromatic amine to the corresponding azide under very mild conditions. A significant advantage is that the resulting aryl azide can be used directly in a subsequent reaction without isolation. For example, the azide can be immediately subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" to form a triazole. acs.orgacs.orgorganic-chemistry.org
This one-pot strategy offers a streamlined route to complex molecules. Starting from 5-amino-2-nitrobenzoic acid, one could envision a one-pot synthesis that first forms the azide and then, without isolation, proceeds to either conjugate the carboxylic acid group or react the azide group in a click reaction, thus rapidly generating diverse functional probes.
Chemical Reactivity and Mechanistic Investigations of 5 Azido 2 Nitrobenzoic Acid and Its Derivatives
Photochemistry of the Aryl Azide (B81097) Moiety
Aryl azides are a well-established class of photoactivatable compounds, primarily utilized for their ability to form highly reactive nitrene species upon irradiation. wikipedia.org This process involves the expulsion of a molecule of nitrogen gas, a reaction that can be initiated by either heat (thermolysis) or light (photolysis). wikipedia.org The general mechanism for nitrene formation from an aryl azide is depicted below:
R-N₃ + hν → R-N + N₂
The resulting nitrene is a neutral, monovalent nitrogen species with only six electrons in its valence shell, making it a potent electrophile. wikipedia.org The electronic configuration of the nitrene, specifically whether it exists in a singlet or triplet state, dictates its subsequent reaction pathways. wikipedia.org
Nitrene Generation and Characterization
Upon photolysis, aryl azides like 5-azido-2-nitrobenzoic acid lose dinitrogen to generate an aryl nitrene intermediate. wikipedia.org The nature of this intermediate, its electronic spin state, and its subsequent reactions are central to understanding the photochemistry of these compounds.
The initial photochemically generated species is typically the singlet nitrene, as the azide precursor is in a singlet ground state. wikipedia.org The singlet nitrene is characterized by having its two non-bonding electrons paired in a single orbital. This species is highly reactive and can undergo several transformations.
One of the characteristic reactions of singlet aryl nitrenes is ring expansion. wikipedia.org For instance, phenylnitrene can rearrange to a seven-membered ring cumulene, which is a dehydroazepine intermediate. wikipedia.orgthermofisher.com This intermediate is susceptible to nucleophilic attack. In the presence of nucleophiles like amines, this pathway leads to the formation of substituted azepines. electronicsandbooks.comrsc.org Studies on related azido-acid derivatives have shown that photolysis in methanol (B129727) can yield 2-methoxy-3H-azepines, suggesting the carbonyl group may promote this ring expansion and subsequent nucleophilic capture. electronicsandbooks.com
While the singlet nitrene is the initial photoproduct, it can undergo intersystem crossing (ISC) to the more stable triplet state. nih.gov The triplet nitrene has two unpaired electrons in different orbitals, consistent with Hund's rule, and is thermodynamically more stable than the singlet state. wikipedia.org The energy gap between the singlet and triplet states can be small in some cases, allowing for interconversion. wikipedia.orgnih.gov
Triplet nitrenes behave like biradicals and their reactions are typically stepwise. wikipedia.orgnih.gov A key reaction of triplet nitrenes is hydrogen abstraction. For example, irradiation of N-(tyrosyl)-N'-(5-azido-2-nitrobenzoyl)-1,2-diaminoethane, a derivative of this compound, leads to products attributed to the reactions of a triplet nitrene, which reacts with the tyrosyl residue. nih.gov Triplet nitrenes can also be generated selectively through photosensitization using triplet sensitizers, which avoids the initial formation of the singlet state. wikipedia.orgnih.gov This method has been used to achieve chemoselective aziridination of alkenes. nih.gov
In some systems, the unreactive triplet nitrene can undergo a thermally activated reverse intersystem crossing back to the reactive singlet state, which can then proceed to react. nih.gov
The direct observation of highly reactive nitrenes requires sophisticated spectroscopic techniques capable of capturing transient species. Ultrafast time-resolved spectroscopy, including femtosecond transient absorption, is a powerful tool for studying the initial events in aryl azide photochemistry. nih.govbgsu.edubgsu.edu These methods have been used to follow the formation of the closed-shell singlet nitrene, its cooling, and subsequent intersystem crossing to the triplet state. bgsu.edu
Electron spin resonance (ESR) spectroscopy is another critical technique for detecting and characterizing triplet nitrenes, which are paramagnetic. wikipedia.org This method has been used to observe triplet nitrenes trapped in low-temperature matrices. wikipedia.org The stability and lifetime of nitrenes can be significantly influenced by their environment. For example, the nitrene generated from 4-azido-2,3,5,6-tetrafluorobenzoic acid in a crystalline state exhibits a remarkably long lifetime of 20 days at room temperature. nsf.gov
| Technique | Information Obtained | Species Detected |
| Femtosecond Transient Absorption | Formation dynamics, intersystem crossing rates | Singlet nitrene, Triplet nitrene |
| Electron Spin Resonance (ESR) | Spin state confirmation, structural information | Triplet nitrene |
| Time-Resolved Infrared (TRIR) | Vibrational modes of intermediates | Dehydroazepine |
| UV-Vis Spectroscopy | Electronic transitions | Triplet nitrene, photoproducts |
Wavelength-Dependent Photoactivation and the Role of Nitro Substitution
The wavelength of light used for photolysis can influence the reaction pathway. Aryl azides typically require UV irradiation in the range of 260-365 nm for activation. researchgate.net However, the substitution pattern on the aromatic ring significantly affects the absorption characteristics. The presence of a nitro group, as in this compound, can shift the absorption maximum to longer wavelengths. For example, a meta-nitro substitution can shift the absorption to 480 nm. researchgate.netresearchgate.net This red-shift is advantageous as it allows for photoactivation using visible light, which is less damaging to biological systems. researchgate.net
While specific data for this compound is limited, studies on similar compounds like 4-diethylamino-3-nitrophenyl azide show that photoexcitation into different electronic states (S1 vs. S2) can lead to different initial reaction dynamics, though often converging to the same reactive intermediate. bgsu.edu Generally, successful photoactivation of aryl azides is possible across a wide range of wavelengths and exposure times. thermofisher.com
Photolysis Products and Mechanistic Pathways
The final products of aryl azide photolysis depend on the reaction conditions and the specific reaction pathways followed by the nitrene intermediates.
The primary pathways and their resulting products are summarized below:
Ring Expansion: The singlet nitrene can rearrange to a dehydroazepine intermediate, which is then trapped by nucleophiles. Photolysis of o-azidobenzoic acid derivatives in methanol, for instance, yields 3-substituted 2-methoxy-3H-azepines. electronicsandbooks.com
C-H Insertion: Nitrenes can insert into C-H bonds to form new C-N bonds, yielding amines or amides. Singlet nitrenes typically react with retention of configuration. wikipedia.org
N-H Insertion: Reaction with primary or secondary amines leads to N-H insertion products. This reaction can be a competing pathway, and buffers containing primary amines like Tris are often avoided during photo-crosslinking experiments. thermofisher.com
Cyclization: If a suitable group is present in an ortho position, intramolecular cyclization can occur. For example, 2-azidobiphenyl (B3386803) cyclizes to form carbazole, a reaction believed to proceed via a concerted mechanism from the singlet nitrene. rsc.org
Abstraction: Triplet nitrenes can abstract hydrogen atoms, leading to the formation of anilines. researchgate.net
A study on a derivative of this compound, N-(tyrosyl)-N'-(5-azido-2-nitrobenzoyl)-1,2-diaminoethane, identified two distinct products resulting from the reaction of the triplet nitrene with a tyrosine residue. nih.gov One product was unstable in aqueous solution, while the other was a stable cyclic compound. nih.gov This highlights the complexity of the product landscape, which is highly dependent on the reaction environment and the nature of the reacting partners. nih.gov
| Nitrene State | Reaction Pathway | Typical Product(s) |
| Singlet | Ring Expansion | Azepines |
| Singlet | C-H/N-H Insertion | Amines, Amides |
| Singlet | Concerted Cyclization | Carbazoles |
| Triplet | Hydrogen Abstraction | Anilines |
| Triplet | Stepwise Cycloaddition | Mixture of stereoisomers |
Formation of Amino, Nitroso, Azoxy, and Azo Derivatives
The transformation of the azide and nitro groups on the this compound scaffold can lead to the formation of several classes of derivatives. While direct studies on the formation of nitroso, azoxy, and azo derivatives from this compound are not extensively detailed in the provided search results, related chemistries provide insights into these potential transformations.
For instance, the reduction of nitroarenes is a common method for synthesizing amino, azoxy, and azo compounds. The specific products obtained depend on the reducing agent and reaction conditions. Similarly, nitroso derivatives can be synthesized through the oxidation of hydroxylamines or the reduction of nitro compounds. The presence of the azide group adds another layer of complexity and potential for intramolecular reactions.
Irradiation of N-(tyrosyl)-N'-(5-azido-2-nitrobenzoyl)-1,2-diaminoethane, a derivative of this compound, leads to products that are attributed to the reactions of a triplet 4-nitrobenzoyl nitrene intermediate. nih.gov This highlights the photochemical reactivity of the azido (B1232118) group, which upon nitrogen extrusion, generates a highly reactive nitrene species. This nitrene can then undergo various reactions, including insertions and rearrangements, which could potentially lead to the formation of the aforementioned derivatives under specific conditions.
Influence of Solvent and Oxygen on Photoreactions
The solvent and the presence of oxygen can significantly influence the outcome of photoreactions involving this compound derivatives. Studies on N-(tyrosyl)-N'-(5-azido-2-nitrobenzoyl)-1,2-diaminoethane have shown that different products are formed depending on the experimental conditions. nih.gov
Specifically, the formation of an unstable photoproduct (compound II) was detected only in aerobic conditions. nih.gov This suggests that oxygen can participate in the reaction pathway, possibly by trapping a reactive intermediate or by promoting certain oxidative processes. In the absence of oxygen, or under anaerobic conditions, the reaction may proceed through different pathways, leading to other products.
The nature of the solvent can also play a crucial role. Solvents can influence the stability and reactivity of the excited states and intermediates, such as the triplet nitrene. nih.govbgsu.edu For example, protic solvents might protonate reactive intermediates, while aprotic solvents could favor different reaction pathways. The polarity of the solvent can also affect the rates of intersystem crossing between singlet and triplet nitrene states, which in turn dictates the subsequent chemical reactions. bgsu.edu
Thermolytic Decomposition Mechanisms
The thermal decomposition of aryl azides like this compound typically proceeds through the extrusion of nitrogen gas to form a highly reactive nitrene intermediate. The fate of this nitrene is then dictated by the surrounding molecular environment and the substitution pattern on the aromatic ring.
Identification of Thermolysis Products and Intermediates
Upon heating, this compound is expected to decompose, losing nitrogen to form 2-carboxy-4-nitrophenylnitrene. The subsequent reactions of this nitrene intermediate determine the final products. While specific studies on the thermolysis of this compound were not found, research on similar azido compounds provides valuable insights.
For example, the thermolysis of 5-azidoisoxazoles can lead to either bicyclic products through cyclization or ring-opening products. rsc.org The specific pathway is influenced by the nature of the substituents on the isoxazole (B147169) ring. rsc.org Similarly, the thermolysis of 2-azidotropone results in the formation of o-salicylonitrile in high yields through a rearrangement of the intermediate nitrene.
In the case of this compound, the ortho-nitro group and the para-carboxyl group relative to the nitrene will significantly influence its reactivity. Intramolecular reactions, such as cyclization involving the carboxyl group or interactions with the nitro group, are possible. Intermolecular reactions, such as dimerization or reactions with the solvent, could also occur, leading to a complex mixture of products. The identification of these products and the trapping of reactive intermediates are crucial for elucidating the precise decomposition mechanism.
Chemoselective Transformations of the Azide Group
The azide group in this compound is a versatile functional group that can undergo a variety of chemoselective transformations, allowing for its conversion into other functionalities without affecting the nitro or carboxylic acid groups.
Reduction of Azides to Amines
The reduction of the azide group to an amine is a fundamental and widely used transformation in organic synthesis. This can be achieved using various reducing agents. For aromatic azides, methods that are chemoselective for the azide group in the presence of a nitro group are particularly valuable.
Several reagent systems have been developed for the selective reduction of aryl azides to aryl amines. researchgate.net These include reagents like FeCl3/NaI, which has been shown to be selective in the presence of a nitro functionality. researchgate.net Another efficient method involves the use of BF3·OEt2/EtSH. researchgate.net These methods allow for the synthesis of 5-amino-2-nitrobenzoic acid from this compound, a key intermediate for further synthetic elaborations.
Participation in Click Chemistry (e.g., Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions)
The azide group is a key participant in "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and form only byproducts that can be removed without chromatography. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example of a click reaction. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, leading exclusively to the 1,4-disubstituted triazole regioisomer. wikipedia.orgnih.gov The reaction is typically carried out in aqueous or organic solvents and is tolerant of a wide range of functional groups, making it suitable for bioconjugation and materials science applications. nih.gov this compound can be readily employed in CuAAC reactions to link it to various alkyne-containing molecules. The reaction proceeds under mild conditions, often using a copper(II) salt like CuSO4 with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at room temperature without the need for a catalyst. This is particularly advantageous for biological applications where the toxicity of a copper catalyst is a concern. nih.gov this compound can be conjugated to molecules containing a strained alkyne moiety via SPAAC, providing a bioorthogonal method for labeling and crosslinking. nih.govresearchgate.net
Table of Reaction Data for Azide Transformations:
| Transformation | Reagents and Conditions | Product Type | Key Features |
| Reduction to Amine | FeCl3/NaI or BF3·OEt2/EtSH | Amine | Chemoselective for the azide group in the presence of a nitro group. |
| CuAAC | Terminal alkyne, CuSO4, Sodium Ascorbate | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, wide functional group tolerance. wikipedia.orgnih.govnih.gov |
| SPAAC | Strained cyclooctyne (e.g., DIBO, BCN) | 1,2,3-triazole | Metal-free, bioorthogonal, fast reaction kinetics. magtech.com.cnnih.gov |
Advanced Spectroscopic and Computational Characterization of 5 Azido 2 Nitrobenzoic Acid Compounds
Spectroscopic Analysis Techniques
Spectroscopic techniques are indispensable for the elucidation of the structural and electronic characteristics of 5-Azido-2-nitrobenzoic acid. Each method offers unique information, and a combined approach allows for a thorough characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its aromatic substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (protons at C-3, C-4, and C-6) leads to a specific splitting pattern. Based on the analysis of similar substituted nitrobenzoic acids, the chemical shifts (δ) are predicted to appear in the range of 7.5 to 8.5 ppm. The proton at C-6 would likely be a doublet, the proton at C-4 a doublet of doublets, and the proton at C-3 a doublet, with coupling constants typical for ortho and meta relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The chemical shifts are influenced by the electron-withdrawing nitro group (-NO₂) and the azido (B1232118) group (-N₃), as well as the carboxylic acid group (-COOH). The carboxylic carbon is expected to appear significantly downfield, typically in the 165-170 ppm range. The aromatic carbons directly attached to the substituents will show characteristic shifts; for instance, the carbon bearing the nitro group (C-2) would be downfield, while the carbon with the azido group (C-5) would also be distinctly shifted.
2D Heteronuclear NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to unambiguously assign the proton and carbon signals. An HSQC experiment would correlate each proton signal to its directly attached carbon, while an HMBC experiment would reveal long-range (2-3 bond) correlations, confirming the connectivity of the molecular fragments and the precise location of the substituents on the aromatic ring.
| Proton (¹H) | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| H-3 | 7.5 - 8.0 | d | J ≈ 8-9 |
| H-4 | 7.6 - 8.2 | dd | J ≈ 8-9, 2-3 |
| H-6 | 8.0 - 8.5 | d | J ≈ 2-3 |
| COOH | >10 | s (broad) | - |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C=O | 165 - 170 |
| Aromatic C | 115 - 150 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. The most prominent and diagnostic absorption band is that of the azide (B81097) group (-N₃), which exhibits a strong, sharp stretching vibration typically in the range of 2100-2140 cm⁻¹. researchgate.net The nitro group (-NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. researchgate.net The carboxylic acid functionality is identified by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp carbonyl (C=O) stretching peak around 1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching bands for the benzene ring are found in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, often a strong band in the Raman spectrum, would be expected around 1331 cm⁻¹. researchgate.net The vibrations of the aromatic ring are also typically strong in Raman spectra. While the azide asymmetric stretch is strong in the IR, it is often weaker in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 (Strong, Sharp) | 2100 - 2140 (Weak) |
| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) | 1520 - 1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1370 (Strong) | 1330 - 1370 (Strong) |
| Carboxylic Acid (C=O) | Stretch | ~1700 (Strong) | ~1700 |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (Broad) | - |
| Aromatic (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic system, which is influenced by the attached nitro and azido groups. Phenyl azide groups typically exhibit absorption maxima around 274 nm. researchgate.net The presence of the nitro group and the extended conjugation in the benzoic acid system is expected to cause a bathochromic (red) shift in the absorption bands. The spectrum would likely be recorded in a solvent such as ethanol (B145695) or methanol (B129727) over a range of 200-400 nm to capture the π → π* transitions of the aromatic ring. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength (λmax) is directly proportional to the compound's concentration, following the Beer-Lambert law.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₄N₄O₄), the monoisotopic mass is 208.0233 Da. nih.gov
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed with a mass-to-charge ratio (m/z) of approximately 207.01597. uni.lu In positive ion mode, adducts such as the protonated molecule [M+H]⁺ (m/z 209.03053) or the sodium adduct [M+Na]⁺ (m/z 231.01247) are expected. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem MS (MS/MS) experiments on the molecular ion can provide structural information through characteristic fragmentation patterns, such as the loss of N₂ (28 Da) from the azide group or the loss of CO₂ (44 Da) from the carboxylic acid.
| Adduct / Ion | Formula | Predicted m/z |
| [M-H]⁻ | [C₇H₃N₄O₄]⁻ | 207.01597 |
| [M+H]⁺ | [C₇H₅N₄O₄]⁺ | 209.03053 |
| [M+Na]⁺ | [C₇H₄N₄O₄Na]⁺ | 231.01247 |
| [M+K]⁺ | [C₇H₄N₄O₄K]⁺ | 246.98641 |
Data sourced from predicted values. uni.lu
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. When this compound is bound to a surface, XPS can confirm its presence and the integrity of its functional groups.
The N 1s region of the XPS spectrum is particularly informative. The azide group gives a characteristic signal that is split into two or three components due to the different chemical environments of the three nitrogen atoms. Studies on other aryl azides have shown two distinct peaks with an area ratio of approximately 2:1. acs.org The peak with the larger area, at a lower binding energy (around 401-402 eV), corresponds to the two terminal nitrogen atoms (Nα and Nγ), while the peak with the smaller area, at a higher binding energy (around 404-406 eV), is assigned to the central, positively charged nitrogen atom (Nβ). acs.orgthermofisher.com The nitro group would produce another N 1s peak at a higher binding energy, typically >406 eV, characteristic of nitrogen in a high oxidation state. The C 1s and O 1s spectra would further confirm the presence of the aromatic ring and the carboxylic and nitro groups.
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) | Notes |
| N 1s | Azide (Terminal Nα, Nγ) | ~401 - 402 | Peak area ratio to central N is ~2:1 |
| N 1s | Azide (Central Nβ) | ~404 - 406 | Peak area ratio to terminal N is ~1:2 |
| N 1s | Nitro (-NO₂) | >406 | |
| C 1s | Aromatic C-C, C-H | ~284.8 | |
| C 1s | C-N, C-O | ~286 | |
| C 1s | C=O (Carboxyl) | ~288 - 289 | |
| O 1s | C=O, -NO₂ | ~532 | |
| O 1s | C-O-H, -NO₂ | ~533 |
Theoretical Chemistry and Computational Modeling
Computational modeling, particularly using methods like Density Functional Theory (DFT), provides theoretical insights that complement experimental data. For this compound, computational studies can predict a range of properties.
Geometry Optimization: Calculations can determine the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles.
Spectra Simulation: Theoretical calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. Comparing these simulated spectra with experimental results aids in the definitive assignment of spectral features. For instance, calculated vibrational frequencies for related nitrobenzoic acids have shown good agreement with experimental IR and Raman data, helping to assign complex vibrational modes. researchgate.net
Electronic Properties: Computational models can map the electron density distribution, calculate the dipole moment, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the molecule's reactivity, particularly its behavior as a photo-activated cross-linking agent, where the electronic structure of the azide group is paramount. Theoretical studies on related azido-containing compounds have been used to elucidate reaction mechanisms and radical intermediates. nih.gov
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. redalyc.org It is a mainstay in computational chemistry for predicting molecular properties and is instrumental in characterizing compounds like this compound.
DFT calculations can elucidate the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. For a compound with electron-withdrawing (nitro) and potentially electron-donating (azido) functionalities, DFT can map the distribution of electron density and predict sites susceptible to nucleophilic or electrophilic attack.
Furthermore, DFT is employed to predict various spectroscopic properties. By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum, which helps in the assignment of experimental spectral bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR data. Time-dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical UV-Visible absorption spectra. nih.gov For this compound, TD-DFT would likely predict transitions involving the π-systems of the benzene ring and the nitro and azido groups.
General insights from DFT studies on nitro and azido derivatives of benzene suggest that the geometries of these molecules are optimized at levels like the B3LYP/6-31G* basis set. researchgate.net Such studies also compute bond dissociation energies (BDE) to assess molecular stability, often finding that the C-N bond of the nitro or azido group is the weakest and thus a "trigger bond" for decomposition. researchgate.netepa.gov
Table 1: Representative Global Reactivity Descriptors Calculated by DFT for Aromatic Compounds (Note: This table contains representative data for illustrative purposes, as specific values for this compound are not available in the cited literature.)
| Descriptor | Symbol | Typical Value Range (eV) | Significance |
| HOMO Energy | EHOMO | -6 to -9 | Electron-donating ability |
| LUMO Energy | ELUMO | -1 to -3 | Electron-accepting ability |
| Energy Gap | ΔE | 3 to 7 | Chemical reactivity, stability |
| Chemical Hardness | η | 1.5 to 3.5 | Resistance to change in electron distribution |
| Electronegativity | χ | 3 to 5 | Power to attract electrons |
| Electrophilicity Index | ω | 1 to 4 | Propensity to accept electrons |
Data based on general principles and findings for similar molecules in computational chemistry literature. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would focus on the rotational barriers around its single bonds: the bond connecting the carboxylic acid to the ring, and the bond connecting the azido group to the ring. The orientation of these functional groups relative to the nitro group and to each other can significantly impact the molecule's properties, including its crystal packing and interaction with other molecules. Studies on related molecules, such as 3-(azidomethyl)benzoic acid, have shown that the azido group can be a source of conformational polymorphism, where different conformers exist in the solid state. nih.gov
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. dntb.gov.ua An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for the system. This would allow for the exploration of the molecule's conformational landscape, identifying low-energy, stable conformations and the transitions between them. MD simulations provide insights into the dynamic behavior of the molecule, such as the flexibility of its substituent groups and its interactions with solvent molecules. nih.gov
Table 2: Key Torsion Angles for Conformational Analysis of this compound (Note: This table is illustrative and highlights the key rotational degrees of freedom that would be analyzed.)
| Torsion Angle | Atom Definition | Description |
| τ1 | O=C-C-C | Rotation of the carboxylic acid group relative to the benzene ring |
| τ2 | C-C-N-N | Rotation of the azido group relative to the benzene ring |
Computational Prediction of Reaction Pathways and Kinetic Parameters
Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms and the calculation of kinetic parameters. For this compound, a key reaction pathway of interest is its decomposition, which is characteristic of many aryl azides. Thermal or photochemical energy can cause the azide group to extrude nitrogen gas (N₂), forming a highly reactive nitrene intermediate.
Theoretical studies can model this process by locating the transition state structure for N₂ elimination. By calculating the energy of the reactant, the transition state, and the products (the nitrene and N₂), the activation energy (Ea) for the reaction can be determined. This value is crucial for predicting the reaction rate. DFT calculations on benzene derivatives with adjacent azido and nitro groups suggest that such arrangements can significantly decrease the stability of the compound. researchgate.net A proposed "furoxan mechanism" may lead to a lower activation energy for pyrolysis compared to the simple rupture of the C-N₃ bond. researchgate.net Computational studies on other reactions, such as cycloadditions involving azides, are also common and help elucidate reaction mechanisms and reactivity. nih.gov
Table 3: Illustrative Calculated Kinetic Parameters for a Hypothetical Reaction (Note: These values are for illustrative purposes to demonstrate the output of computational reaction pathway analysis.)
| Parameter | Symbol | Representative Value | Unit |
| Activation Energy | Ea | 100 - 150 | kJ/mol |
| Enthalpy of Reaction | ΔHrxn | -200 to -50 | kJ/mol |
| Gibbs Free Energy of Activation | ΔG‡ | 90 - 140 | kJ/mol |
Values are based on typical ranges observed in computational studies of organic reactions. researchgate.netrsc.org
Molecular Docking Studies for Substrate or Interaction Partner Binding (Mechanistic Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jomardpublishing.com It is most often used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. While no specific docking studies for this compound have been published, the methodology can be described based on studies of similar compounds. For example, derivatives of benzoic acid have been docked into the active site of the SARS-CoV-2 main protease to evaluate their potential as inhibitors. nih.gov Similarly, dithionitrobenzoic acid has been studied as an inhibitor of protein disulfide isomerase. nih.gov
In a hypothetical docking study, this compound would be treated as a flexible ligand, and its potential binding modes within a target protein's active site would be explored. The goal would be to identify orientations that maximize favorable interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—and minimize steric clashes.
The mechanistic focus of such a study would involve analyzing how the specific functional groups of the molecule contribute to binding. For instance:
The carboxylic acid group is an excellent hydrogen bond donor and acceptor and could form strong salt-bridge interactions with positively charged residues like lysine (B10760008) or arginine.
The nitro group , being a strong electron-withdrawing group and a hydrogen bond acceptor, could interact with polar residues or backbone amides.
The azido group , while often considered for its reactive properties, can also act as a hydrogen bond acceptor and participate in dipole-dipole interactions.
The output of a docking simulation is typically a "docking score," which estimates the binding affinity, and a predicted binding pose. This information can provide a mechanistic hypothesis for how the molecule might exert a biological effect by interacting with a specific protein target.
Applications in Chemical Biology and Advanced Materials Research
Bioconjugation and Molecular Labeling Strategies
Bioconjugation, the process of covalently linking molecules, is a cornerstone of chemical biology, enabling the study and manipulation of biological systems. 5-Azido-2-nitrobenzoic acid and its derivatives are instrumental in these strategies, serving as heterobifunctional cross-linkers that can bridge biological macromolecules with other probes or surfaces.
The primary method for attaching this compound to biological macromolecules like proteins and peptides involves the activation of its carboxylic acid group. A common strategy is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester, forming N-(5-azido-2-nitrobenzoyl)oxysuccinimide (ANB-NOS). nih.gov This activated ester readily reacts with primary amino groups, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. This reaction provides a straightforward method for introducing the photoreactive azido (B1232118) group onto a protein or peptide of interest.
While direct conjugation to nucleic acids is less common, the aryl azide (B81097) moiety can be incorporated into DNA and RNA structures. This is often achieved by synthesizing oligonucleotides with modified bases or termini that contain an azide group. nih.govresearchgate.net For example, oligonucleotides can be synthesized with a 5'-azido modification, which can then be used in subsequent ligation or cross-linking studies. nih.gov Photoreactive nucleotides containing aryl azides can also be incorporated into specific sites within a gene, allowing for precise photo-cross-linking studies with DNA-binding proteins. oup.com
The defining feature of this compound in this context is its aryl azide group, which is photoactivatable. researchgate.net When exposed to UV light (typically in the 260-370 nm range), the aryl azide releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. thermofisher.com This nitrene is short-lived and can undergo several reactions, most notably insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds that are in close proximity. thermofisher.com This results in the formation of a stable, covalent cross-link between the molecule carrying the azide and any interacting partner molecule. This "photoaffinity labeling" technique is a powerful method for capturing transient or weak molecular interactions that might otherwise be difficult to detect. researchgate.net
Photoaffinity labeling using reagents derived from this compound is a valuable technique for mapping the binding sites and identifying the interacting partners of proteins. A common experimental design involves attaching the 5-azido-2-nitrobenzoyl group to a known ligand or molecule of interest (the "bait"). This conjugate is then incubated with its potential binding partner (the "prey"). Upon UV irradiation, the nitrene generated from the aryl azide will covalently cross-link the bait to the prey if they are bound or in very close proximity.
A notable example is the use of 5-azido-2-nitrobenzoyl conjugates to study steroid hormone receptors. In one study, derivatives of 5α-dihydrotestosterone were conjugated with the 5-azido-2-nitrobenzoyl group and tested as ligands for human sex hormone-binding globulin (SHBG) and the rat androgen receptor. nih.gov The study found that the binding affinity of these conjugates to SHBG was influenced by the length of the spacer arm connecting the steroid to the photoactive group. nih.gov
Table 1: Relative Binding Affinities of N-5-Azido-2-nitrobenzoyl Conjugates to Human Sex Hormone-Binding Globulin (SHBG)
| Conjugate Spacer Arm | Relative Binding Affinity (vs. 5α-dihydrotestosterone) |
| Aminomethyl | 0.76 |
| Aminoethyl | 0.47 |
| Aminopropyl | 0.10 |
| Data sourced from a study on photoaffinity labeling of sex hormone receptors. nih.gov |
This approach allows researchers to covalently link a ligand to its receptor, enabling the identification and characterization of the binding pocket. Further analysis of the cross-linked product, for instance through mass spectrometry, can pinpoint the specific amino acid residues involved in the interaction. Studies have also investigated the specific chemical products formed when the 5-azido-2-nitrobenzoyl residue cross-links with amino acids, such as tyrosine. ibmmpolymerbiomaterials.com
The strategy of photoaffinity labeling is particularly useful for studying interactions involving membrane-bound receptors. These proteins are often difficult to study using traditional biochemical methods due to their hydrophobic nature. By conjugating a photoactivatable group like this compound to a specific ligand, researchers can probe receptor-ligand interactions within the native membrane environment. nih.gov
The process involves introducing the ligand-azide conjugate to cells or membrane preparations containing the target receptor. After allowing time for binding to occur, the sample is irradiated with UV light to initiate cross-linking. This covalently traps the receptor-ligand complex, which can then be isolated and identified. This method has been applied to study various receptor systems, including the acetylcholine (B1216132) receptor, providing insights into its structure and interactions. scispace.com
The azide group on this compound possesses a second, equally important chemical reactivity: it can participate in bioorthogonal ligation reactions. These are chemical reactions that can occur in a complex biological environment without interfering with native biochemical processes. The azide group is a key functional group in this field because it is virtually absent from and non-reactive with most biological molecules. figshare.com
Two of the most prominent azide-based bioorthogonal reactions are the Staudinger ligation and azide-alkyne cycloadditions, often referred to as "click chemistry". oup.com
Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. oup.com
Azide-Alkyne Cycloaddition: This reaction, particularly the copper-free, strain-promoted version (SPAAC), involves the reaction of an azide with a strained cyclooctyne (B158145) to form a stable triazole linkage. figshare.com This method is highly efficient and biocompatible. pnas.org
This dual functionality allows for a two-step labeling strategy. First, the this compound derivative is used to photo-cross-link to its target protein. Second, the now-tethered azide group is available as a chemical "handle" for the specific attachment of a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag (for purification), which has been modified with a complementary phosphine (B1218219) or cyclooctyne group. This approach provides a powerful and selective method for labeling and detecting protein interactions in complex biological systems.
Development of Photoactivatable Cross-linking Reagents for Molecular Interaction Studies
Functionalization of Polymeric and Solid-State Materials
The photoreactive nature of the aryl azide group in this compound also makes it a valuable tool for the surface modification of polymers and solid-state materials. Covalent functionalization of surfaces is crucial for a wide range of applications, including the development of biocompatible materials, biosensors, and microfluidic devices. nih.gov
The primary mechanism for this surface modification is photochemical grafting. A derivative of this compound is coated onto the surface of the material, and then the assembly is exposed to UV light. The photogenerated nitrene can insert into C-H bonds present on the surface of many common polymers, such as poly(methylmethacrylate) (B3431434) (PMMA), cyclic olefin copolymers, and polyurethanes, forming a stable, covalent bond. nih.govacs.org This process effectively "grafts" the molecule onto the material's surface, imparting new chemical functionality. researchgate.net
This technique has been used to covalently attach biomolecules to otherwise inert surfaces. For example, a derivative of this compound has been used to modify the silicon nitride (Si₃N₄) surface of a biosensor, which was then used to immobilize the enzyme penicillinase. It has also been used to cross-link poly-L-lysine to alginate beads used for microencapsulating living cells.
The azide group can also be used for surface modification via click chemistry. A polymer or solid-state material can be first functionalized with alkyne groups. Then, a molecule containing this compound can be "clicked" onto the surface through copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This modular approach allows for the precise and efficient functionalization of material surfaces.
Synthesis of Photoreactive Polymers and Resins for Immobilization Applications
This compound is a valuable precursor in the synthesis of photoreactive polymers and resins. These materials are designed to covalently bind to other molecules, such as proteins or nucleic acids, upon exposure to ultraviolet (UV) light. This process, known as photoaffinity labeling, is a powerful tool for studying molecular interactions.
The synthesis of such photoreactive polymers often involves the conversion of the carboxylic acid group of this compound into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. This activated ester can then readily react with primary amines present on a polymer backbone to form a stable amide linkage. The resulting polymer is thus functionalized with photoreactive azido groups.
A notable example involves the synthesis of N-(5-azido-2-nitrobenzoyl)oxysuccinimide, an activated form of this compound. This reagent has been successfully used to create photoreactive derivatives of various molecules for the purpose of photoaffinity labeling. For instance, it has been condensed with the amino groups of steroids to create probes for identifying and characterizing sex hormone binding globulins and androgen receptors. nih.gov Upon UV irradiation, the azido group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, effectively immobilizing them.
The general principle of photoaffinity labeling is to attach a "label" to a target molecule. This label is initially weakly and reversibly bound and contains an inactive site that can be activated by light to form a highly reactive species, leading to a permanent covalent bond. wikipedia.org Aryl azides, such as the one in this compound, are commonly used photoreactive groups for this purpose. nih.govresearchgate.net
| Reagent | Application | Outcome |
| N-(5-azido-2-nitrobenzoyl)oxysuccinimide | Photoaffinity labeling of sex hormone binding globulins and androgen receptors | Covalent labeling and identification of binding proteins nih.gov |
| Photoreactive polymers with azidophenyl groups | Immobilization of epidermal growth factor | Covalent attachment of the growth factor to the polymer surface |
Surface Modification for Biomolecule Immobilization on Solid Supports
The ability to immobilize biomolecules onto solid supports is crucial for a wide range of applications, including biosensors, microarrays, and diagnostic assays. This compound offers a potential route for the functionalization of various surfaces to enable the covalent attachment of biomolecules.
Glass is a common substrate for microscopy and other bioanalytical techniques. To covalently attach biomolecules, the glass surface is typically first modified to introduce reactive functional groups. A common method involves treating the glass with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface. nih.gov
The carboxylic acid group of this compound can then be coupled to these surface amine groups using standard carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond, resulting in a glass surface functionalized with photoreactive azide groups. Biomolecules of interest can then be brought into contact with the functionalized surface and covalently immobilized upon UV irradiation. While direct studies utilizing this compound for this specific application are not widely documented, the chemical principles are well-established.
Hydrogels are water-swollen polymer networks that are widely used in tissue engineering and drug delivery due to their biocompatibility and tunable properties. nih.gov Modifying the surface of hydrogels with bioactive molecules can enhance their functionality. Similar to glass surfaces, hydrogels that present primary amine groups can be functionalized with this compound.
For instance, hydrogels made from polymers containing lysine residues or those that have been chemically modified to introduce amine groups can be reacted with the carboxylic acid of this compound. This would create a hydrogel surface with pendant photoreactive azide groups, ready for the light-induced immobilization of peptides, proteins, or other signaling molecules. nih.govpurdue.edu This approach allows for the spatial and temporal control of biomolecule presentation on the hydrogel surface, which is highly desirable for creating complex, engineered materials that can direct cell behavior.
| Surface | Modification Strategy | Potential Application |
| Glass | Aminosilanization followed by coupling with this compound | Covalent immobilization of proteins for microarrays |
| Hydrogel | Incorporation of amine-containing monomers and coupling with this compound | Spatially controlled immobilization of growth factors for tissue engineering |
Role in the Synthesis of Structurally Complex Organic Molecules
This compound can also serve as a valuable building block in the synthesis of more complex organic molecules, including heterocyclic compounds and nucleoside analogs.
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a major class of organic molecules with diverse biological activities. nih.gov Benzodiazepines, for example, are a well-known class of heterocyclic compounds with a range of therapeutic applications. nih.govnih.gov The synthesis of benzodiazepine (B76468) derivatives often involves the use of 2-aminobenzoic acid or its derivatives.
While direct synthesis from this compound is not extensively reported, it can be envisioned as a precursor. The nitro group can be reduced to an amine, and the azide group can be either retained for further functionalization or reduced to another amine. For instance, reduction of the nitro group in this compound would yield 2-amino-5-azidobenzoic acid. This intermediate could then potentially be used in condensation reactions to form azido-substituted benzodiazepine derivatives. arkat-usa.orgresearchgate.net The presence of the azide group would offer a handle for further chemical modifications using click chemistry or other azide-specific reactions.
Precursor for the Preparation of Functionalized Nucleoside Analogs
Nucleoside analogs are synthetic compounds that mimic natural nucleosides and are widely used as antiviral and anticancer agents. nih.gov These analogs often have modifications to the sugar moiety or the nucleobase. The synthesis of such modified nucleosides is a key area of medicinal chemistry. gsconlinepress.comnih.govnih.govnih.gov
This compound could potentially be utilized as a precursor for the synthesis of modified nucleobases. The aromatic ring of this compound could be chemically transformed and incorporated into purine (B94841) or pyrimidine (B1678525) ring systems. For example, the carboxylic acid and nitro groups could be involved in cyclization reactions to form a part of the heterocyclic core of a nucleobase. The azide group would provide a site for the attachment of a sugar moiety or for further functionalization of the nucleobase. The synthesis of 6-amino/thio-2-triazolylpurine ribonucleosides has been reported starting from a diazidopurine derivative, highlighting the utility of azido groups in the synthesis of complex nucleosides. nih.gov
Future Directions and Emerging Research Avenues for 5 Azido 2 Nitrobenzoic Acid
Development of Novel Photoreactive Probes with Tunable Properties
A significant area of future research lies in the rational design and synthesis of novel photoreactive probes derived from 5-Azido-2-nitrobenzoic acid with finely tuned properties. The goal is to create a toolbox of reagents where characteristics such as the wavelength of activation, the reactivity of the generated nitrene, and the geometric constraints of the probe can be precisely controlled.
One key aspect of tunability is the modification of the aromatic ring. The introduction of different substituent groups can alter the electronic properties of the azido (B1232118) group, thereby influencing the absorption maximum for photoactivation. This would allow for greater experimental flexibility, including the potential for orthogonal photo-crosslinking experiments where multiple probes are activated independently by different wavelengths of light.
Another tunable feature is the length and nature of the spacer arm that connects the this compound moiety to a targeting ligand. The synthesis of a photoaffinity analog of a chloride channel blocker, for instance, has demonstrated the utility of incorporating a propylamino linker. nih.gov By systematically varying the length, rigidity, and chemical composition of these linkers, researchers can explore different regions of a ligand-binding site and map protein-ligand interactions with greater precision. For example, a more rigid spacer could provide more defined distance constraints, while a flexible linker might allow the photoreactive group to sample a broader conformational space.
The table below illustrates hypothetical modifications to the this compound scaffold and their potential impact on probe properties.
| Modification | Potential Tunable Property | Desired Outcome |
| Electron-withdrawing/-donating groups on the phenyl ring | Wavelength of activation, nitrene reactivity | Orthogonal photochemistry, enhanced crosslinking efficiency |
| Alteration of spacer arm length and rigidity | Probing distance and geometry | Mapping different sub-pockets of a binding site |
| Incorporation of isotopic labels (e.g., ¹³C, ¹⁵N) | Mass spectrometry-based detection | Facile identification of crosslinked peptides |
| Attachment of fluorescent moieties | Real-time tracking and imaging | Visualization of probe localization and binding events |
Advanced Bioconjugation Methodologies with Enhanced Selectivity and Efficiency
While traditionally used for photoaffinity labeling, the azide (B81097) group on this compound is a versatile chemical handle that can participate in a range of modern bioconjugation reactions. A particularly promising future direction is the use of this compound in so-called "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cnnih.gov
SPAAC is a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes. magtech.com.cn This is because it does not require a cytotoxic copper catalyst. thermofisher.cnsigmaaldrich.comtcichemicals.com The reaction involves the [3+2] cycloaddition of an azide with a strained cyclooctyne (B158145) to form a stable triazole linkage. nih.gov Future research could involve synthesizing derivatives of this compound that are designed to be incorporated into biomolecules, which can then be selectively labeled or conjugated using SPAAC.
This approach would offer several advantages over traditional methods:
High Selectivity: The azide and cyclooctyne groups react specifically with each other, even in the presence of a multitude of other functional groups found in biological systems. interchim.fr
Fast Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid conjugation under physiological conditions. nih.govwikipedia.org
Biocompatibility: The absence of a copper catalyst makes this method suitable for applications in living cells and even whole organisms. sigmaaldrich.comwikipedia.org
The table below outlines potential applications of this compound in advanced bioconjugation.
| Application | Methodology | Potential Outcome |
| Site-specific protein labeling | Incorporation of a 5-azido-2-nitrobenzoyl-modified amino acid into a protein, followed by SPAAC with a cyclooctyne-functionalized probe (e.g., a fluorophore). | Precise attachment of probes to specific locations in a protein for detailed functional studies. |
| Activity-based protein profiling | Design of a this compound-based probe that targets the active site of an enzyme, followed by SPAAC for target identification and isolation. | Identification of new enzyme targets for drug discovery. |
| Surface modification of biomaterials | Covalent attachment of this compound-containing molecules to surfaces, followed by SPAAC to immobilize proteins or other biomolecules. | Creation of biocompatible and functionalized materials for medical devices and tissue engineering. |
Integration with Nanomaterials for Hybrid Chemical Systems
The functionalization of nanomaterials with biological molecules is a rapidly growing field, and this compound offers a versatile tool for creating novel hybrid systems. By attaching this compound or its derivatives to the surface of nanoparticles, researchers can impart photo-crosslinking capabilities or provide a handle for subsequent bioconjugation.
Gold nanoparticles (AuNPs), for example, can be functionalized using thiol-based chemistry, where a thiol-containing linker attached to this compound would self-assemble onto the gold surface. hiyka.comnih.gov This would create AuNPs that can be used to probe and modify biological interfaces. Upon photoactivation, the azido group would form a covalent bond with nearby molecules, allowing for the identification of proteins that interact with the nanoparticle surface.
Similarly, semiconductor quantum dots (QDs) could be functionalized with this compound. nih.govnih.gov QDs are fluorescent nanocrystals whose emission color is dependent on their size. nih.gov By conjugating a targeting ligand to a QD functionalized with a this compound-based crosslinker, it would be possible to create a probe that can both visualize a target molecule and permanently attach to it upon photoirradiation. This could be particularly useful for high-resolution imaging applications and for studying the dynamics of cellular processes.
| Nanomaterial | Functionalization Strategy | Potential Application |
| Gold Nanoparticles (AuNPs) | Thiol-gold self-assembly of a this compound derivative. | Probing the nanoparticle-protein corona; targeted phototherapy. |
| Quantum Dots (QDs) | Covalent conjugation to the QD surface coating. | Dual imaging and photo-crosslinking probes for tracking and identifying biomolecular interactions. |
| Magnetic Nanoparticles | Silanization of the nanoparticle surface followed by covalent attachment of this compound. | Magnetic isolation of crosslinked protein complexes for proteomic analysis. |
| Carbon Nanotubes | Covalent functionalization of the nanotube sidewalls. | Development of photo-responsive biosensors and drug delivery vehicles. |
Computational Design and Optimization of Azide-Based Reagents for Specific Applications
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new chemical probes. Future research will increasingly leverage these methods to design and optimize this compound-based reagents for specific applications. In silico approaches can predict the properties of novel derivatives before they are synthesized, saving time and resources.
One area of focus is the computational study of the photoreaction mechanism. By using methods such as density functional theory (DFT), researchers can model the electronic structure of the azide and the resulting nitrene, and predict how different substituents will affect the photoreactivity and the stability of the intermediates. This can guide the design of probes with enhanced crosslinking efficiency and reduced non-specific labeling.
Molecular dynamics (MD) simulations can be used to study the interactions of this compound-based probes with their biological targets. nih.gov By simulating the probe within a protein binding site, it is possible to predict the most likely sites of crosslinking and to optimize the length and flexibility of the spacer arm to target specific amino acid residues. This information is crucial for designing experiments to map protein-ligand interactions with high resolution. The development of accurate force field parameters for aromatic azido groups is a critical step in enabling these types of simulations. nih.gov
| Computational Method | Application to this compound | Desired Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways. | Prediction of photoreactivity and design of probes with optimized photochemical properties. |
| Molecular Dynamics (MD) | Simulation of probe-target interactions and binding modes. | Optimization of spacer arm length and prediction of crosslinking sites. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with experimental crosslinking efficiency. | Development of predictive models to guide the design of new probes. |
| Virtual Screening | Docking of a library of virtual this compound derivatives into a target binding site. | Identification of new lead compounds for the development of highly specific photoaffinity labels. |
Q & A
Q. What are the recommended safety protocols for handling 5-Azido-2-nitrobenzoic acid in laboratory settings?
- Methodological Answer: Due to its azide functional group, which is thermally and mechanically sensitive, strict safety measures are essential. Use explosion-proof equipment, avoid friction or shock, and conduct reactions in fume hoods with blast shields. Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and face shields. Storage should be in a cool, dry environment, segregated from incompatible substances. Disposal requires neutralization with sodium nitrite or cerium(IV) ammonium nitrate under controlled conditions, followed by incineration .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying the azide (-N) stretch (~2100 cm) and nitro (-NO) group vibrations (~1520–1350 cm^{-1). Nuclear magnetic resonance (NMR) analysis (e.g., H and C) should be performed in deuterated DMSO to resolve aromatic protons and carboxylic acid signals. Mass spectrometry (EI-MS or HRMS) confirms molecular weight and fragmentation patterns, with attention to potential in-source decomposition of the azide group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound in multi-step syntheses?
- Methodological Answer: Use factorial design to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a 2 factorial design can identify interactions between these parameters. Orthogonal design methods (e.g., Taguchi) are effective for minimizing experimental runs while maximizing data robustness. Post-reaction, apply regression analysis to correlate yield/purity with input variables, ensuring statistical validation via ANOVA .
Q. How should discrepancies in reported thermal stability data for this compound be addressed?
- Methodological Answer: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Compare results across multiple instruments and labs to rule out calibration errors. For conflicting literature data, perform sensitivity analysis to assess the impact of impurities (e.g., residual solvents) or heating rates. Publish raw datasets with metadata (e.g., equipment specifications) to enhance reproducibility .
Q. What computational approaches are suitable for studying the reactivity of this compound in click chemistry?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states during azide-alkyne cycloaddition. Solvent effects should be incorporated via continuum models (e.g., PCM). Molecular dynamics simulations predict aggregation behavior in solution, which may hinder reactivity. Validate computational results with experimental kinetic data (e.g., reaction progress monitored via HPLC) .
Q. How to integrate experimental and computational data to resolve ambiguities in the compound’s electronic structure?
- Methodological Answer: Combine X-ray crystallography (for solid-state geometry) with NMR chemical shift calculations (e.g., GIAO method) to reconcile experimental and theoretical electron density distributions. Use multivariate analysis (e.g., PCA) to identify outliers in datasets. Open-source platforms like Jupyter Notebooks enable reproducible workflows for cross-validating spectroscopic and computational outputs .
Q. What experimental designs are recommended for kinetic studies of this compound’s photodegradation?
- Methodological Answer: Employ a split-plot design to account for light intensity (UV vs. visible), wavelength, and exposure time. Use pseudo-first-order kinetics models to derive rate constants, validated via Arrhenius plots. For real-time monitoring, inline UV-Vis spectroscopy coupled with chemometrics (e.g., PLS regression) quantifies degradation intermediates. Include dark controls to distinguish thermal vs. photoinduced pathways .
Q. How to resolve conflicting data on nitro group orientation in crystallographic studies?
- Methodological Answer: Perform high-resolution single-crystal XRD with synchrotron radiation to reduce measurement uncertainty. Compare experimental electron density maps with Hirshfeld surface analysis to assess intermolecular interactions influencing nitro group torsion angles. If discrepancies persist, use Bayesian statistics to quantify confidence intervals for structural parameters .
Data Management and Validation
Q. What frameworks ensure data integrity in studies involving this compound?
- Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or ChemRxiv. Use blockchain-enabled lab notebooks (e.g., SciNote) for tamper-proof data logging. For collaborative projects, implement version control (e.g., Git) and metadata standards (e.g., ISA-Tab) to track experimental revisions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
